

Comparative Stability of Cefaclor Formulations: A Guide for Researchers

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For drug development professionals, researchers, and scientists, understanding the stability of an active pharmaceutical ingredient (API) in its various formulations is critical for ensuring safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of different **Cefaclor** formulations, drawing upon published experimental data.

Cefaclor, a second-generation cephalosporin antibiotic, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and racemization. These degradation processes can be influenced by environmental factors such as temperature, humidity, light, and pH. Consequently, the formulation of **Cefaclor** plays a crucial role in its overall stability. This guide summarizes key findings from stability studies on various **Cefaclor** formulations, including oral suspensions and tablets.

Quantitative Stability Data

The stability of **Cefaclor** in different formulations under various storage conditions has been evaluated in several studies. The following tables summarize the quantitative data from these investigations, focusing on the percentage of degradation over time.

Table 1: Stability of **Cefaclor** Oral Suspensions at Different Temperatures



Formulation	Storage Temperature (°C)	Duration (days)	Degradation (%)
Ceclor®	4	14	< 5
Midocef®	4	14	< 5
Forticef®	4	14	< 5
Cefabac®	4	14	5
Cloracef®	4	14	6
Ceclor®	25	14	Significant degradation
Midocef®	25	14	Significant degradation
Forticef®	25	14	Significant degradation
Cefabac®	25	14	Significant degradation
Cloracef®	25	14	Significant degradation
Ceclor®	37	14	Significant degradation
Midocef®	37	14	Significant degradation
Forticef®	37	14	Significant degradation
Cefabac®	37	14	Significant degradation
Cloracef®	37	14	Significant degradation

Data synthesized from a study on pediatric suspensions of **Cefaclor**.[1][2]



Table 2: Influence of Relative Humidity (RH) on Cefaclor Stability

Formulation/Subst ance	Temperature (°C)	Relative Humidity (%)	Degradation Rate Constant (s ⁻¹)
Cefaclor (Substance)	60	76.4	$(2.16 \pm 0.86) \times 10^{-6}$
Cefaclor (Oral Suspension)	60	76.4	$(2.53 \pm 0.25) \times 10^{-6}$

This study demonstrated that the degradation of **Cefaclor** in both its pure form and in an oral suspension follows first-order autocatalytic kinetics at elevated temperature and humidity.[3]

Experimental Protocols

The stability of **Cefaclor** is primarily assessed using stability-indicating analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common.

Protocol: HPLC Method for Cefaclor Stability Testing

A widely used method for determining the degradation of **Cefaclor** involves a reversed-phase HPLC (RP-HPLC) system with UV detection.[1][2][3]

- · Chromatographic System:
 - Column: LiChrospher 100 RP-18 (250 x 4 mm, 5 μm particle size) or equivalent.[3]
 - Mobile Phase: A mixture of methanol and an aqueous solution containing sodium pentanesulfonate and triethylamine, adjusted to pH 2.5 with phosphoric acid.[3] A common ratio is 30 volumes of methanol to 70 volumes of the aqueous solution.[3]
 - Flow Rate: Typically around 1.2 mL/min.[3]
 - Detector: UV detector set at 265 nm.[3]
 - Internal Standard: Salicylamide can be used as an internal standard to improve quantitative accuracy.[3]



· Sample Preparation:

- Cefaclor formulations are accurately weighed and diluted with a suitable solvent (e.g., a mixture of methanol and water) to a known concentration.
- For oral suspensions, the reconstituted suspension is used.
- $\circ~$ The sample solutions are then filtered through a 0.45 μm filter before injection into the HPLC system.

Data Analysis:

- The concentration of Cefaclor is determined by comparing the peak area of Cefaclor in the sample chromatogram to the peak area of a known standard.
- Degradation is quantified by the decrease in the concentration of the parent Cefactor peak over time.

Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[4] These studies involve exposing the **Cefaclor** formulation to stress conditions more severe than those of accelerated stability testing.

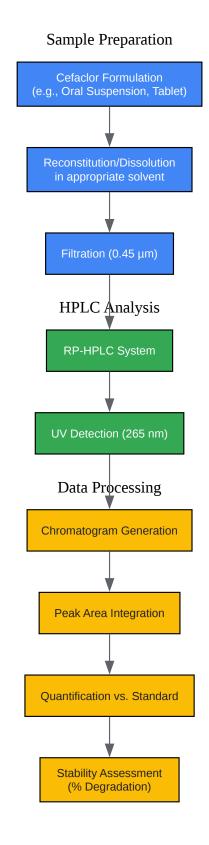
- Acid and Base Hydrolysis: The drug product is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
- Oxidation: The formulation is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).[4]
- Thermal Stress: The drug product is subjected to high temperatures (e.g., 65°C) for a defined period.[5]
- Photostability: The formulation is exposed to light, typically in a photostability chamber according to ICH guidelines.



Visualizing Experimental Workflows and Degradation Pathways

To better illustrate the processes involved in stability testing and the chemical fate of **Cefaclor**, the following diagrams are provided.

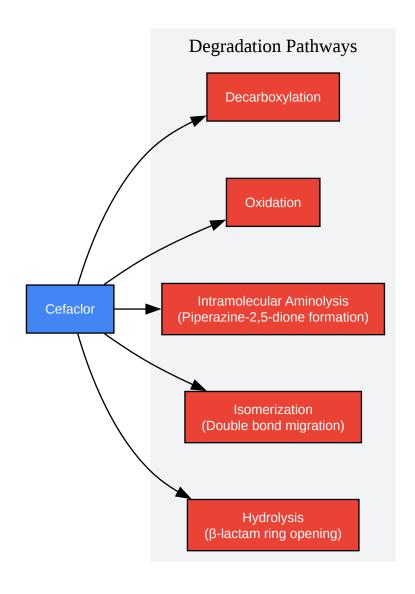




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Caption: Experimental workflow for HPLC-based stability testing of **Cefaclor** formulations.





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Caption: Major degradation pathways of **Cefaclor**.[6][7][8]

Conclusion

The stability of **Cefaclor** is highly dependent on its formulation and storage conditions. Oral suspensions, in particular, show significant degradation at room and elevated temperatures, underscoring the importance of refrigerated storage after reconstitution. The excipients used in different formulations can also influence stability, although one study suggested the kinetic mechanism of degradation is independent of the excipients.[3] For researchers and drug development professionals, conducting thorough stability studies using validated, stability-indicating methods like HPLC is essential for ensuring the quality, safety, and efficacy of



Cefaclor products. The degradation of **Cefaclor** is a complex process involving multiple pathways, and understanding these is key to developing stable and effective formulations.

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